molecular formula C14H22N4O4S B2612353 2-(N-methylmethylsulfonamido)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide CAS No. 2034400-73-0

2-(N-methylmethylsulfonamido)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide

Cat. No. B2612353
CAS RN: 2034400-73-0
M. Wt: 342.41
InChI Key: XUFYHWMLLUJCRF-HAQNSBGRSA-N
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Description

2-(N-methylmethylsulfonamido)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide is a useful research compound. Its molecular formula is C14H22N4O4S and its molecular weight is 342.41. The purity is usually 95%.
The exact mass of the compound 2-(N-methylmethylsulfonamido)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(N-methylmethylsulfonamido)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(N-methylmethylsulfonamido)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The exploration into the synthesis and structural elucidation of compounds related to 2-(N-methylmethylsulfonamido)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide underlines the compound's chemical significance. For instance, the work on crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate and N-(2-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide provides insight into the molecular conformation, aiding in understanding the compound's chemical behavior and interaction potentials (Subasri et al., 2016).

Herbicidal and Antimicrobial Applications

Research into the herbicidal and antimicrobial potential of pyrimidinyl-containing compounds, such as the study on N-2,6-difluorophenyl-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide, showcases the agricultural relevance. This compound, due to its potent enzyme-inhibitory activity against Arabidopsis thaliana AHAS, presents a promising avenue for developing new herbicides with high activity and safer environmental profiles (Chen et al., 2009).

Anticancer Research

The investigation into thiazolylsulfonamides, structurally related to pritelivir and showing significant inhibition against human carbonic anhydrase isoforms, illustrates the compound's potential in anticancer research. These inhibitors may serve as candidates for addressing various pathologies, including cancer, by targeting enzymes involved in tumor progression and metastasis (Carta et al., 2017).

Molecular Interaction Studies

The detailed examination of molecular interactions, as seen in the crystal structure analysis of N-(4-(3-cyclohexyl-5-methyl-2,4-dioxoimidazolidin-1-ylsulfonyl)phenyl)acetamide, contributes to a deeper understanding of how such compounds interact at the molecular level. These studies are crucial for drug design and the development of novel therapeutics, offering insights into binding modes and structural requirements for activity (Cai et al., 2009).

properties

IUPAC Name

2-[methyl(methylsulfonyl)amino]-N-(4-pyrimidin-2-yloxycyclohexyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O4S/c1-18(23(2,20)21)10-13(19)17-11-4-6-12(7-5-11)22-14-15-8-3-9-16-14/h3,8-9,11-12H,4-7,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFYHWMLLUJCRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1CCC(CC1)OC2=NC=CC=N2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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